molecular formula C15H10Cl3FO B1327908 3-(3-Chloro-5-fluorophenyl)-2',4'-dichloropropiophenone CAS No. 898751-28-5

3-(3-Chloro-5-fluorophenyl)-2',4'-dichloropropiophenone

Cat. No.: B1327908
CAS No.: 898751-28-5
M. Wt: 331.6 g/mol
InChI Key: JGIDZCKHWMPOFT-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-2’,4’-dichloropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2’,4’-dichloropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

A structurally similar compound, 5-{[(4-amino-3-chloro-5-fluorophenyl)sulfonyl]amino}-1,3,4-thiadiazole-2-sulfonamide, is known to targetCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,4’-dichloropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-5-fluorobenzene with 2,4-dichloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

    Temperature: 0-5°C initially, followed by room temperature.

    Solvent: Anhydrous dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’,4’-dichloropropiophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products Formed

    Substitution: Formation of methoxy derivatives.

    Reduction: Formation of 3-(3-chloro-5-fluorophenyl)-2’,4’-dichloropropanol.

    Oxidation: Formation of 3-(3-chloro-5-fluorophenyl)-2’,4’-dichlorobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-fluorophenyl)-2’,4’-dichloropropiophenone
  • 3-(3-Chloro-5-fluorophenyl)-2’,4’-difluoropropiophenone
  • 3-(3-Chloro-5-fluorophenyl)-2’,4’-dimethylpropiophenone

Uniqueness

3-(3-Chloro-5-fluorophenyl)-2’,4’-dichloropropiophenone is unique due to the specific arrangement of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable subject of study in various research fields.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3FO/c16-10-2-3-13(14(18)8-10)15(20)4-1-9-5-11(17)7-12(19)6-9/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIDZCKHWMPOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644973
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-28-5
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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